molecular formula C10H16BrN B220908 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine

3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine

Katalognummer B220908
Molekulargewicht: 230.14 g/mol
InChI-Schlüssel: MVSBABWZAHWBSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine, also known as BTDA, is a chemical compound with potential therapeutic applications. It belongs to the class of tricyclic amines and has attracted significant attention from researchers due to its unique chemical structure and potential pharmacological properties.

Wirkmechanismus

The mechanism of action of 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine can induce apoptosis in cancer cells and potentially slow the progression of neurological disorders.
Biochemical and Physiological Effects:
3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine has been shown to have a range of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine has been shown to have anti-inflammatory effects and can modulate the immune response. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, it has shown promising results in preclinical studies, making it a potential candidate for further development. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Zukünftige Richtungen

There are several potential future directions for research on 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate its safety and efficacy in humans and to determine its potential as a therapeutic agent for cancer and neurological disorders.
Conclusion:
In conclusion, 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine is a promising chemical compound with potential therapeutic applications. Its unique chemical structure and potential pharmacological properties have attracted significant attention from researchers. While there are still many unanswered questions about its mechanism of action and potential side effects, the results of preclinical studies suggest that it may be a promising candidate for further development as a therapeutic agent.

Synthesemethoden

The synthesis of 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine is through the reaction of 1,5-cyclooctadiene with N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN). This reaction leads to the formation of 1-bromo-3,7-dimethyltricyclo[3.3.1.1~3,7~]decan, which can then be converted to 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine through a series of further reactions.

Wissenschaftliche Forschungsanwendungen

3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, 3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as in the treatment of pain and inflammation.

Eigenschaften

IUPAC Name

3-bromoadamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8H,1-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSBABWZAHWBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275036
Record name 3-Bromotricyclo[3.3.1.13,7]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine

CAS RN

702-78-3
Record name 3-Bromotricyclo[3.3.1.13,7]decan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromotricyclo[3.3.1.13,7]decan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.